molecular formula C21H26Cl2N6O B11938526 2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride

2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride

Cat. No.: B11938526
M. Wt: 449.4 g/mol
InChI Key: TYFRVIKMTJPQNF-RMRYJAPISA-N
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Description

2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization. The synthetic route typically starts with the preparation of the imidazo[4,5-b]pyridine intermediate, followed by the introduction of the piperidine and benzonitrile moieties. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazo[4,5-b]pyridine core can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzonitrile moieties, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

    5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo pyridin-2(3H)-one: This compound has a similar imidazo[4,5-b]pyridine core and is used in similar research applications.

The uniqueness of 2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H26Cl2N6O

Molecular Weight

449.4 g/mol

IUPAC Name

2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride

InChI

InChI=1S/C21H24N6O.2ClH/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22;;/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3;2*1H/t17-;;/m0../s1

InChI Key

TYFRVIKMTJPQNF-RMRYJAPISA-N

Isomeric SMILES

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCC[C@@H](C4)N.Cl.Cl

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N.Cl.Cl

Origin of Product

United States

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